![molecular formula C7H14O3 B1316455 (S)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol CAS No. 85287-64-5](/img/structure/B1316455.png)
(S)-(2,2-Dimethyl-1,3-dioxan-4-yl)methanol
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Overview
Description
Methanol, also known as methyl alcohol, is the simplest of a long series of organic compounds called alcohols. It consists of a methyl group (CH3) linked with a hydroxy group (OH). Methanol was formerly produced by the destructive distillation of wood. The modern method of preparing methanol is based on the direct combination of carbon monoxide gas and hydrogen in the presence of a catalyst .
Synthesis Analysis
Methanol can be synthesized from biomass-derived syngas using a thermodynamic model. The biomass-based syngas has a lower H2 content and higher CO2 than the typical syngas obtained from natural gas reforming which is used for the commercial methanol synthesis process .
Molecular Structure Analysis
Methanol is a clear liquid with polar properties, making it a good solvent. It is also highly flammable .
Chemical Reactions Analysis
Methanol synthesis is exothermic and favorable at higher pressures. To account for deviation at high operating pressures, correction coefficients from three equations of state, namely PR-EoS, are used .
Physical And Chemical Properties Analysis
Methanol is a clear, colorless liquid with a characteristic odor. It is highly flammable. Methanol is used to dissolve other chemical substances and mixes readily with water and many organic liquids .
Scientific Research Applications
Heterogeneous Catalysis in Glycerol Conversion
The acid-catalyzed condensation of glycerol with aldehydes and ketones, including formaldehyde and acetone, highlights the utility of related dioxolane compounds in producing potential platform chemicals, such as [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. These compounds serve as precursors for derivatives like 1,3-propanediol, underlining their significance in renewable material conversion (Deutsch, Martin, & Lieske, 2007).
Asymmetric Synthesis
The compound has been evaluated as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters, demonstrating its role in achieving stereoselective outcomes. This application underscores the molecule's importance in enhancing the efficiency and selectivity of synthetic organic reactions (Jung, Ho, & Kim, 2000).
Transformation of Cyanoacetylenic Alcohols
In a study exploring the transformation of cyanoacetylenic alcohols, related dioxane compounds were involved in reactions leading to the formation of various nitrile and oxetane derivatives. These findings highlight the compound's versatility in organic synthesis and potential in creating structurally diverse molecules (Mal’kina et al., 2006).
Green Chemistry Approaches
The synthesis of related dioxane derivatives has been discussed with an emphasis on green chemistry principles, illustrating the compound's role in developing environmentally friendly synthetic methods. This research provides insights into sustainable approaches in chemical synthesis (Hu & Shan, 2020).
Structural Blocks in Synthesis
Methoxybenzylidene derivatives of dioxane compounds have been explored for their potential as structural blocks in synthesizing various structures. This application showcases the compound's utility in constructing complex molecules and enhancing synthetic versatility (Tetere, Rāviņa, Rijkure, & Zicāne, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Methanol is considered a future-proof fuel due to its versatility in many products and applications including transportation fuels. Its biodegradability and its 100-year history of safe production, use, and handling make methanol future-proof . Moreover, the utilization status and future role of methanol as a platform molecule in the energy system is being analyzed .
properties
IUPAC Name |
[(4S)-2,2-dimethyl-1,3-dioxan-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(2)9-4-3-6(5-8)10-7/h6,8H,3-5H2,1-2H3/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFPDSDOOGPPBS-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCC(O1)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC[C@H](O1)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60509625 |
Source
|
Record name | [(4S)-2,2-Dimethyl-1,3-dioxan-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
85287-64-5 |
Source
|
Record name | [(4S)-2,2-Dimethyl-1,3-dioxan-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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